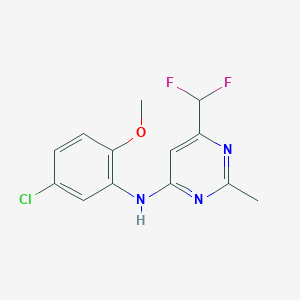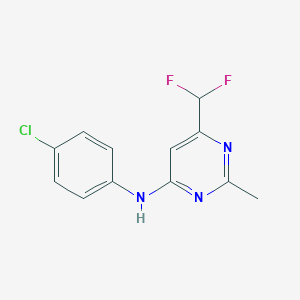
N-(5-chloro-2-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine, also known as 5-chloro-2-methoxy-6-difluoromethyl-2-methylpyrimidine-4-amine (CMP-6-DFM), is a synthetic pyrimidine derivative with potential therapeutic applications. This compound has been studied for its potential to act as a selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in de novo pyrimidine biosynthesis. CMP-6-DFM has been shown to possess a number of unique properties that make it a promising candidate for the development of novel therapeutic agents.
Scientific Research Applications
CMP-6-DFM has been studied for its potential to act as a selective inhibitor of the enzyme DHODH, which is involved in de novo pyrimidine biosynthesis. This compound has been shown to inhibit DHODH activity in a number of cell lines, including human tumor cell lines. CMP-6-DFM has also been studied for its potential to inhibit the growth of various cancer cell lines, including glioblastoma and melanoma. In addition, CMP-6-DFM has been investigated for its potential to inhibit the growth of other diseases, such as multiple sclerosis and rheumatoid arthritis.
Mechanism of Action
CMP-6-DFM acts as a selective inhibitor of the enzyme DHODH, which is involved in de novo pyrimidine biosynthesis. This inhibition of DHODH activity results in the inhibition of the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, CMP-6-DFM can inhibit the growth of cancer cells by preventing DNA and RNA synthesis. In addition, CMP-6-DFM has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
CMP-6-DFM has been shown to inhibit the growth of various cancer cell lines, including glioblastoma and melanoma. In addition, CMP-6-DFM has been investigated for its potential to inhibit the growth of other diseases, such as multiple sclerosis and rheumatoid arthritis. CMP-6-DFM has also been shown to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using CMP-6-DFM in laboratory experiments include its high selectivity for DHODH and its ability to inhibit the growth of cancer cells. The main limitation of using CMP-6-DFM in laboratory experiments is its toxicity. CMP-6-DFM has been shown to be toxic to normal cells in vitro, and this toxicity may limit its use in clinical trials.
Future Directions
Future research on CMP-6-DFM should focus on further exploring its potential as a therapeutic agent. This could include investigating its efficacy in animal models of cancer and other diseases, as well as further elucidating its mechanism of action. In addition, further research should focus on optimizing the synthesis of CMP-6-DFM and developing novel analogues that are more selective and less toxic. Finally, further research should focus on developing a better understanding of the pharmacokinetics and pharmacodynamics of CMP-6-DFM in order to optimize its therapeutic potential.
Synthesis Methods
CMP-6-DFM can be synthesized from commercially available starting materials. The synthesis involves the condensation of N-(5-chloro-2-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amineethoxyphenyl-6-difluoromethyl-2-methylpyrimidine-4-amine with a difluoromethylating agent, such as trifluoromethanesulfonic anhydride (TFSA). The reaction is carried out in the presence of a base, such as triethylamine, and a catalyst, such as pyridine. The reaction is complete after heating for 1-2 hours at 80°C.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF2N3O/c1-7-17-10(13(15)16)6-12(18-7)19-9-5-8(14)3-4-11(9)20-2/h3-6,13H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWZPACQFZSNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=C(C=CC(=C2)Cl)OC)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)methanesulfonamide](/img/structure/B6457624.png)
![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457626.png)
![4-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6457634.png)
![2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457643.png)
![N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide](/img/structure/B6457651.png)
![2-cyclopropyl-4,5-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457663.png)
![4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6457674.png)
![4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457690.png)



![2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457712.png)
![N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457713.png)
![N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457719.png)